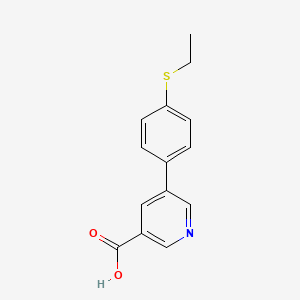

5-(4-Ethylthiophenyl)nicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylthiophenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:

Reagents: 4-ethylthiophenylboronic acid, 5-bromonicotinic acid

Catalyst: Palladium(II) acetate (Pd(OAc)2)

Base: Potassium carbonate (K2CO3)

Solvent: Tetrahydrofuran (THF) or a mixture of water and ethanol

Temperature: 80-100°C

Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles may be applied to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Ethylthiophenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Bromine (Br2) or nitric acid (HNO3) in acetic acid.

Major Products

Oxidation: Sulfoxides or sulfones

Reduction: Alcohols

Substitution: Brominated or nitrated derivatives

Wissenschaftliche Forschungsanwendungen

5-(4-Ethylthiophenyl)nicotinic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a modulator of biological pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Wirkmechanismus

The mechanism of action of 5-(4-Ethylthiophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or influence gene expression. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nicotinic acid:

4-Ethylthiophenyl derivatives: Compounds with similar thiophenyl groups but different core structures.

Other nicotinic acid derivatives: Compounds with various substituents on the nicotinic acid core.

Uniqueness

5-(4-Ethylthiophenyl)nicotinic acid is unique due to the presence of both the nicotinic acid core and the 4-ethylthiophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Biologische Aktivität

5-(4-Ethylthiophenyl)nicotinic acid, also known as 5-ETN, is a compound derived from nicotinic acid, characterized by the substitution of a 4-ethylthiophenyl group at the 5-position of the pyridine ring. This structural modification is believed to enhance its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of this compound is C13H13NO2S. The compound features a carboxylic acid functional group, which is crucial for its interaction with biological targets. The presence of the ethylthiophenyl moiety may influence its lipophilicity and receptor binding affinity.

Research indicates that 5-ETN exhibits several biological activities primarily through mechanisms similar to those of nicotinic acid:

- Anti-Cancer Properties : Studies suggest that 5-ETN may inhibit tumor growth via modulation of metabolic pathways and induction of apoptosis in cancer cells. It has shown potential in targeting specific proteins involved in cancer progression, including the vascular endothelial growth factor receptor (VEGFR) .

- Anti-Inflammatory Effects : The compound has been demonstrated to reduce the production of inflammatory mediators, indicating its potential utility in treating chronic inflammatory conditions such as arthritis and inflammatory bowel disease .

- Neuroprotective Activity : Similar to other nicotinic acid derivatives, 5-ETN may influence neuroprotective pathways, potentially benefiting conditions like neurodegeneration .

Table 1: Summary of Biological Activities

Case Studies

- Anti-Cancer Study : A study evaluated the cytotoxic effects of 5-ETN on various cancer cell lines. The compound exhibited significant inhibition of cell proliferation with IC50 values indicating potent activity against HepG2 (liver) and MCF-7 (breast) cancer cells. These findings support its potential as an anti-cancer agent .

- Inflammation Model : In vitro assays using RAW macrophage cells demonstrated that treatment with 5-ETN resulted in decreased levels of pro-inflammatory cytokines, suggesting its role in modulating immune responses and inflammation pathways .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving starting materials such as nicotinic acid and ethylthiophenol derivatives. Common methods include:

- Condensation Reactions : Utilizing acylation techniques to introduce the thiophenyl group.

- Cyclization Reactions : To form the final pyridine structure with desired substitutions.

Future Directions

Further research is warranted to explore:

- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by 5-ETN.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Potential Drug Development : Investigating formulation strategies for clinical applications.

Eigenschaften

IUPAC Name |

5-(4-ethylsulfanylphenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-2-18-13-5-3-10(4-6-13)11-7-12(14(16)17)9-15-8-11/h3-9H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDXATGEJLFVIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.